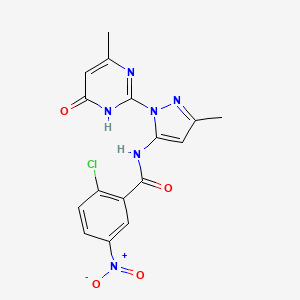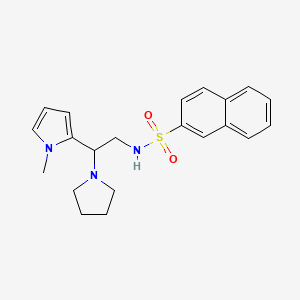
2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-(3-hydroxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-(3-hydroxypropyl)acetamide is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known to have various biological activities and are of interest in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported where 4(3H)-pyrimidin-4-one derivatives afforded di-imine derivatives upon irradiation, which could be hydrolyzed to give N-methyl acetoacetamide . Another study describes the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, which are related to the compound and were investigated as Peripheral Benzodiazepine Receptor ligands . Additionally, a synthetic route to 2-(pyrimidin-2'-yl)acetic acids and esters has been described, which could be relevant to the synthesis of the compound of interest .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield different compounds. For example, crystal structures of related compounds have shown a folded conformation about the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing the conformation .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. The photochemistry of 4(3H)-pyrimidin-4-ones has been studied, showing the formation of medium-ring lactams upon irradiation . The reactivity of such compounds with phosgene has also been explored, leading to novel pyrido[1,2-a]pyrimidin-4-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on the substituents attached to the pyrimidine ring. For instance, the synthesis and characterization of (S/R)-2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoic acid provided insights into the properties of a closely related compound, including yields, specific rotation, and structural characterization through spectroscopic techniques .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One of the primary applications of 2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-(3-hydroxypropyl)acetamide derivatives is in the synthesis of antimicrobial agents. A study by Hossan et al. (2012) describes the synthesis of a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, utilizing similar structural backbones. These compounds exhibited good antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid (Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A., 2012).
Radiosynthesis for Imaging
In the field of positron emission tomography (PET) imaging, the development of selective radioligands is critical. Dollé et al. (2008) reported on the synthesis of DPA-714, a compound within the same chemical family, designed with a fluorine atom for labeling with fluorine-18. This advancement allows for in vivo imaging of the translocator protein (18 kDa) with PET, showcasing the potential of 2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-(3-hydroxypropyl)acetamide derivatives in the development of diagnostic tools (Dollé, F., Hinnen, F., Damont, A., Kuhnast, B., Fookes, C., Pham, T., Tavitian, B., & Katsifis, A., 2008).
Photochemistry and Medium-Ring Lactams Formation
The photochemical properties of pyrimidin-4-ones, closely related to the chemical structure of interest, have been studied by Hirai et al. (1980). Upon irradiation, these compounds afforded medium-ring lactams through a series of transformations, highlighting their potential in synthetic organic chemistry and the development of novel organic compounds (Hirai, Y., Yamazaki, T., Hirokami, S., & Nagata, M., 1980).
Anticancer Activity
Al-Sanea et al. (2020) explored the synthesis and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, aiming to discover new anticancer agents. The synthesized compounds showed appreciable cancer cell growth inhibition against a variety of cancer cell lines, demonstrating the relevance of this chemical structure in the development of anticancer drugs (Al-Sanea, M. M., Parambi, D. G., Shaker, M., Elsherif, H., Elshemy, H. A., Bakr, R. B., Al-Warhi, T., Gamal, M., & Abdelgawad, M., 2020).
Propiedades
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c13-3-1-2-10-7(14)4-6-5-8(15)12-9(16)11-6/h5,13H,1-4H2,(H,10,14)(H2,11,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCXHBWNLYDCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CC(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-(3-hydroxypropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Phenyloxan-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2553642.png)


![2,4-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2553647.png)


![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553652.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2553656.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553659.png)
![1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2553660.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2553661.png)